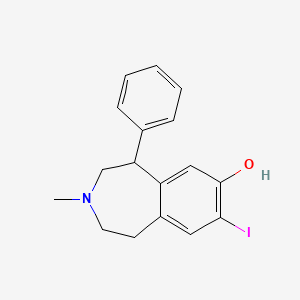
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-hydroxy-1-methyl-3-octoxy-2-oxoquinolin-7-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
TA-270 是通过一系列涉及喹啉酮衍生物的化学反应合成的。 合成路线通常涉及以下步骤 :
喹啉酮核的形成: 这涉及到将适当的前体环化以形成喹啉酮结构。
取代反应: 各种取代基,如辛氧基和芥子酰胺基团,通过取代反应引入。
羟基化和甲基化: 羟基和甲基通过特定的反应条件添加到喹啉酮核中。
TA-270 的工业生产方法涉及优化这些合成路线以实现高收率和纯度。 这通常包括使用催化剂、控制反应温度和使用诸如重结晶之类的纯化技术 .
化学反应分析
TA-270 经历了几种类型的化学反应,包括:
氧化: TA-270 对过氧亚硝酸根表现出抗氧化活性,过氧亚硝酸根是由一氧化氮与超氧化物阴离子反应产生的强氧化剂.
还原: 该化合物可以在特定条件下被还原以修饰其官能团。
取代: 各种取代基可以通过取代反应引入或修饰。
这些反应中常用的试剂包括过氧亚硝酸根等氧化剂和氢气等还原剂。 这些反应形成的主要产物取决于使用的特定条件和试剂 .
科学研究应用
作用机制
TA-270 主要通过抑制 5-脂氧合酶发挥作用,5-脂氧合酶参与 leukotriene 的生成 . Leukotriene 是炎症介质,在哮喘和其他呼吸系统疾病中起关键作用。 通过抑制 5-脂氧合酶,TA-270 减少了 leukotriene 的生成,从而减轻炎症和支气管收缩 .
相似化合物的比较
TA-270 在喹啉酮衍生物中是独一无二的,因为它具有特定的取代模式及其对 5-脂氧合酶的强抑制效果。 类似的化合物包括:
齐留通: 另一种用于治疗哮喘的 5-脂氧合酶抑制剂。
孟鲁司特: 一种 leukotriene 受体拮抗剂,可阻断 leukotriene 的作用。
普仑卡斯特: 另一种具有类似应用的 leukotriene 受体拮抗剂。
与这些化合物相比,TA-270 在某些实验模型中表现出独特地更有效地抑制 leukotriene 生成能力。
属性
分子式 |
C29H36N2O7 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC 名称 |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-hydroxy-1-methyl-3-octoxy-2-oxoquinolin-7-yl)prop-2-enamide |
InChI |
InChI=1S/C29H36N2O7/c1-5-6-7-8-9-10-15-38-28-26(33)21-13-12-20(18-22(21)31(2)29(28)35)30-25(32)14-11-19-16-23(36-3)27(34)24(17-19)37-4/h11-14,16-18,33-34H,5-10,15H2,1-4H3,(H,30,32)/b14-11+ |
InChI 键 |
SZNJINHODJLULD-SDNWHVSQSA-N |
手性 SMILES |
CCCCCCCCOC1=C(C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)O)OC)N(C1=O)C)O |
规范 SMILES |
CCCCCCCCOC1=C(C2=C(C=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)O)OC)N(C1=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


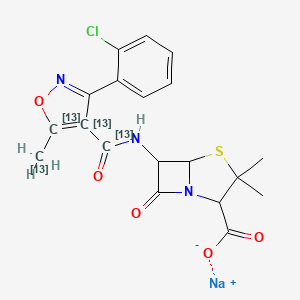

![calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate](/img/structure/B10782668.png)
![(1R,3S,5S,8R,9S,13S)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione](/img/structure/B10782675.png)
![(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782682.png)
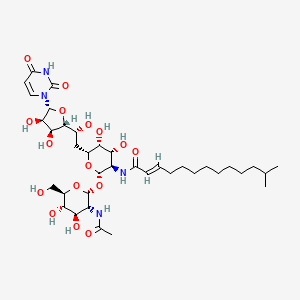
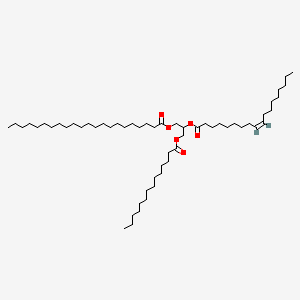
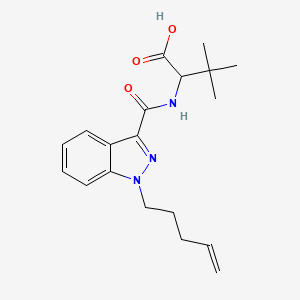


![[4-[Bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B10782722.png)
![Calcium;2-[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl-[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B10782731.png)
